

# Physical and chemical characteristics of 2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide

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## Compound of Interest

Compound Name: 2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide

Cat. No.: B1334603

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## An In-Depth Technical Guide to 2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide

For Researchers, Scientists, and Drug Development Professionals

### Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical characteristics of **2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide**, a molecule of interest in the fields of medicinal chemistry and materials science. This document moves beyond a simple recitation of facts to offer insights into the causality behind its properties and the experimental methodologies used for its characterization.

## Molecular Identity and Physicochemical Properties

**2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide**, identified by the CAS Number 302949-31-1, possesses the molecular formula  $C_{11}H_{15}ClN_2O_2$  and a molecular weight of 242.70 g/mol. Its structure, featuring a substituted phenoxy ring linked to a propanohydrazide moiety, suggests potential for diverse chemical interactions and biological activities.

Table 1: Key Physicochemical Properties of **2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide**

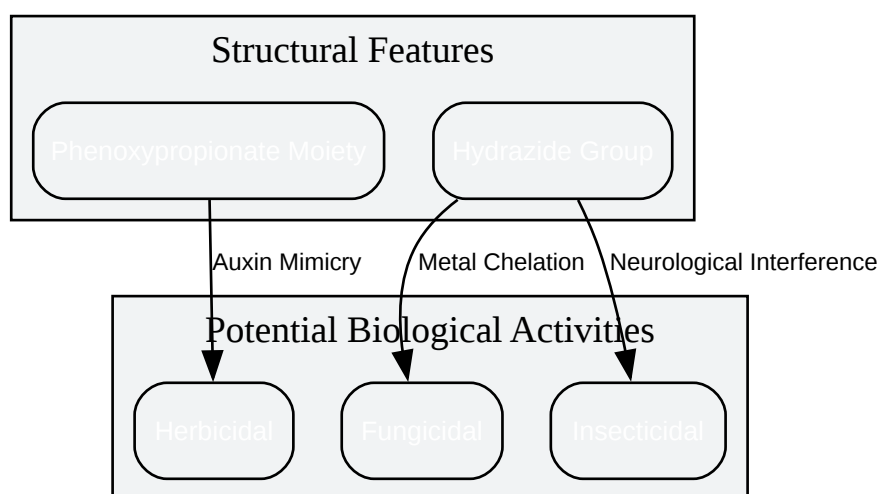
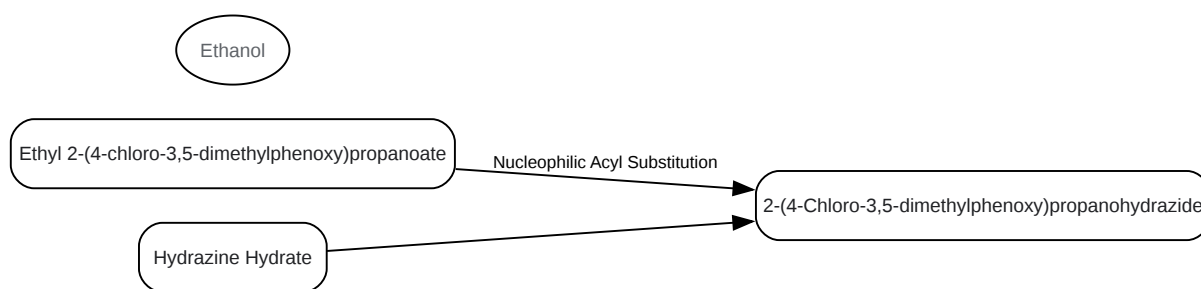
Property	Value	Source
CAS Number	302949-31-1	Commercial Suppliers
Molecular Formula	C <sub>11</sub> H <sub>15</sub> ClN <sub>2</sub> O <sub>2</sub>	Commercial Suppliers
Molecular Weight	242.70 g/mol	Commercial Suppliers
Density (Predicted)	1.21 ± 0.1 g/cm <sup>3</sup>	Literature Prediction
Boiling Point (Predicted)	357.8 ± 32.0 °C at 760 mmHg	Literature Prediction
Flash Point (Predicted)	170.2 ± 25.1 °C	Literature Prediction
pKa (Predicted)	12.03 ± 0.70 (most acidic)	Literature Prediction
LogP (Predicted)	2.37	Literature Prediction

Note: Experimental data for some properties are not readily available in published literature. Predicted values are derived from computational models and should be confirmed experimentally.

The predicted LogP value of 2.37 suggests that **2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide** has moderate lipophilicity. This characteristic is a critical determinant of a molecule's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. A balanced lipophilicity is often sought in drug design to ensure adequate membrane permeability without compromising aqueous solubility.

## Synthesis and Structural Elucidation

The synthesis of **2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide** typically follows a two-step pathway, a common strategy for the preparation of hydrazide derivatives. This approach offers a reliable and efficient means of obtaining the target molecule with good purity.



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